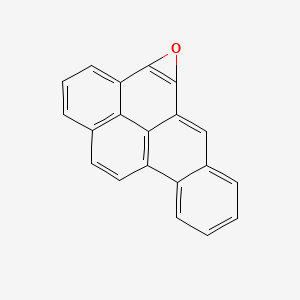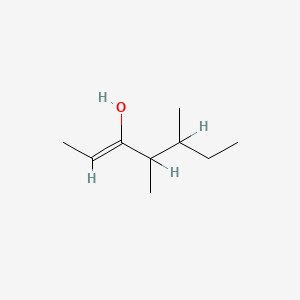![molecular formula C16H18N2O4S B14640882 benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 53628-26-5](/img/structure/B14640882.png)
benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound known for its significant role in medicinal chemistry. This compound is a derivative of penicillin, a well-known antibiotic, and exhibits a unique bicyclic structure that includes a beta-lactam ring fused with a thiazolidine ring. This structure is crucial for its biological activity, particularly its antibacterial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from simple precursors. The process often includes the formation of the beta-lactam ring through cyclization reactions. Key reagents used in the synthesis include phenylacetic acid derivatives and various protecting groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully controlled to maintain the stereochemistry of the product, which is essential for its biological activity. Techniques such as crystallization and chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction might yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying beta-lactam chemistry and the reactivity of bicyclic structures.
Biology: The compound is used to investigate the mechanisms of antibiotic resistance and the interaction of beta-lactam antibiotics with bacterial enzymes.
Medicine: Its derivatives are explored for their potential as antibiotics, particularly against resistant bacterial strains.
Mecanismo De Acción
The mechanism of action of benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
Benzylpenicillin: Another beta-lactam antibiotic with a similar structure but different substituents.
Ampicillin: A broader-spectrum antibiotic with an amino group that enhances its activity against gram-negative bacteria.
Amoxicillin: Similar to ampicillin but with improved oral bioavailability.
Uniqueness
Benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of a formamido group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying the structure-activity relationships of beta-lactam antibiotics .
Propiedades
Número CAS |
53628-26-5 |
|---|---|
Fórmula molecular |
C16H18N2O4S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22-8-10-6-4-3-5-7-10)18-13(20)11(17-9-19)14(18)23-16/h3-7,9,11-12,14H,8H2,1-2H3,(H,17,19)/t11-,12+,14-/m1/s1 |
Clave InChI |
CSRPXBJVSNLVMN-MBNYWOFBSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC=O)C(=O)OCC3=CC=CC=C3)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC=O)C(=O)OCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


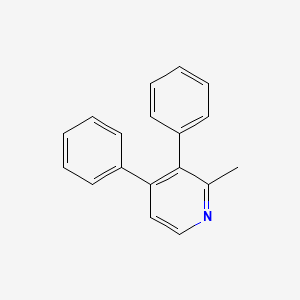

![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)
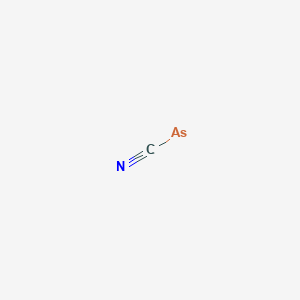

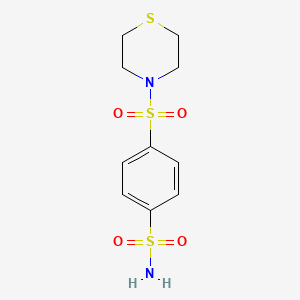


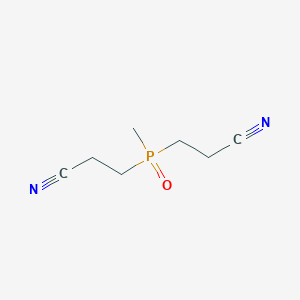

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)

